Welcome to the BenchChem Online Store!
molecular formula C7H15NO2S B1322461 N-tert-Butylcyclopropanesulfonamide CAS No. 630421-42-0

N-tert-Butylcyclopropanesulfonamide

Cat. No. B1322461
M. Wt: 177.27 g/mol
InChI Key: JTZIZFSBVOHJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08957203B2

Procedure details

To a round-bottom flask equipped with a stir bar was added N-(tert-butyl)cyclopropanesulfonamide (10.0 g, 56.4 mmol) and THF (220 mL). The flask was placed under a nitrogen atmosphere and the solution was then cooled to −78° C. To the stirred solution was added dropwise over 10 minutes n-butyllithium (46.3 mL, 2.5M in hexanes). The resulting solution was stirred at −78° C. for 30 mins and then the cold bath was removed and the solution was allowed to warm to room temperature temperature with stirring for 30 mins. The solution was cooled to −78° C. To the solution was added N,N-dimethylformamide (13.1 mL, 169 mmol). The solution was allowed to slowly warm to room temperature with stirring for 17 h. The mixture was concentrated and the resulting yellow residue was dissolved in EtOAc (100 mL). The solution was transferred to a separatory funnel and was washed with aq. 1N HCl (150 mL). The aqueous phase was extracted with EtOAc (2×100 mL) and the combined organics were washed with sat. aq. NaCl (50 mL); dried over Na2SO4; and filtered. The filtrate concentrated in vacuo to afford a yellow viscous oil which solidified upon standing at room tempearture. This material was dissolved in EtOAc (10 mL); diluted with hexanes (50 mL); and the resulting solution was then stored at −78° C. for 2 h upon which crystals formed. The crystals were collected via filtration; were washed with cold hexanes; and residual solvent was removed in vacuo to afford N-(tert-butyl)-1-formylcyclopropane-1-sulfonamide as a colorless, crystalline solid (8.89 g, 77%). 1H NMR (500 MHz, CDCl3) δ 9.52 (s, 1H), 4.72 (br. s., 1H), 1.90-1.85 (m, 2H), 1.66-1.62 (m, 2H), 1.36 (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
46.3 mL
Type
reactant
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([CH:9]1[CH2:11][CH2:10]1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C[O:15][CH2:14]C1.C([Li])CCC.CN(C)C=O>CCOC(C)=O>[C:1]([NH:5][S:6]([C:9]1([CH:14]=[O:15])[CH2:11][CH2:10]1)(=[O:8])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1CC1
Name
Quantity
220 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
46.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
13.1 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
hexanes
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round-bottom flask equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature temperature
STIRRING
Type
STIRRING
Details
with stirring for 30 mins
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
STIRRING
Type
STIRRING
Details
with stirring for 17 h
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting yellow residue was dissolved in EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
The solution was transferred to a separatory funnel
WASH
Type
WASH
Details
was washed with aq. 1N HCl (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
the combined organics were washed with sat. aq. NaCl (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
and filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow viscous oil which
WAIT
Type
WAIT
Details
and the resulting solution was then stored at −78° C. for 2 h upon which crystals
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The crystals were collected via filtration
WASH
Type
WASH
Details
were washed with cold hexanes
CUSTOM
Type
CUSTOM
Details
and residual solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C1(CC1)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.89 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.